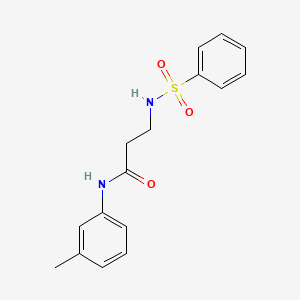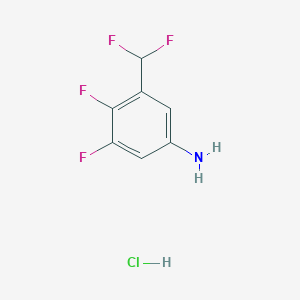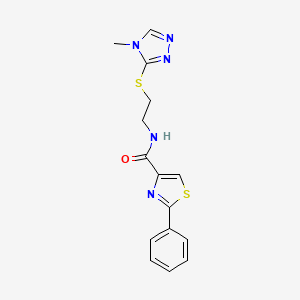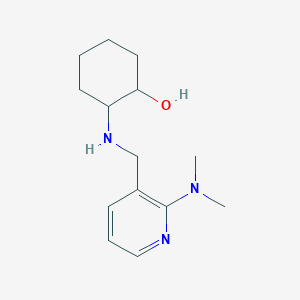
3-(benzenesulfonamido)-N-(3-methylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactivity of this compound could be predicted based on its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions to give a carboxylic acid and an amine . The sulfonamide group is typically quite stable but could be hydrolyzed under strongly acidic or basic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, it would likely be a solid at room temperature, with its melting and boiling points, solubility, and other properties depending on the exact arrangement of its atoms and the presence of any functional groups .Applications De Recherche Scientifique
Pharmacological Applications
Synthesis and Characterization of Pharmaceutical Compounds : The synthesis and pharmacological characterization of sulfamethoxazole polymers demonstrate the compound's potential in creating antimicrobial drugs. By altering the structural components, researchers were able to enhance the pharmacological activity of sulfamethoxazole, indicating the critical role of functional groups in medicinal chemistry (Thamizharasi, Vasantha, & Reddy, 2002).
Chemical Synthesis Techniques
Novel Synthesis Methods : Research on electrophilic cyanation of aryl and heteroaryl bromides using N-Cyano-N-phenyl-p-methylbenzenesulfonamide showcases innovative methods in synthesizing benzonitriles, which are key intermediates in pharmaceutical manufacturing. This process highlights the compound's utility in producing complex molecules efficiently (Anbarasan, Neumann, & Beller, 2011).
Anticancer and Antiviral Research
Anticancer and Anti-HCV Agent Development : A study involving the synthesis of celecoxib derivatives, including N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, highlighted potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. These findings underscore the versatility of such compounds in drug development for multiple conditions (Küçükgüzel et al., 2013).
Molecular Structure Analysis
Conformational Studies of Sulfonamides : Research on the conformational properties of benzenesulfonamides and their derivatives provides insights into their biochemical activity. This includes studies on their structures using rotational spectroscopy, which has implications for understanding how these molecules interact with biological targets (Vigorito et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(benzenesulfonamido)-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-13-6-5-7-14(12-13)18-16(19)10-11-17-22(20,21)15-8-3-2-4-9-15/h2-9,12,17H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFADYCYZKKSNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2729201.png)
![1,3-Dimethyl-7-(2-methylpropyl)-5-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2729202.png)
![4-[[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide](/img/structure/B2729203.png)

![4-[(2-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B2729209.png)
![4-[(3-Benzyl-4-methyl-1,3-thiazol-2-ylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2729211.png)

![3-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2,1-benzoxazole-5-carboxamide](/img/structure/B2729215.png)

![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2729217.png)
![5-[1-Amino-2-(2,4-dichlorophenoxy)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2729218.png)


